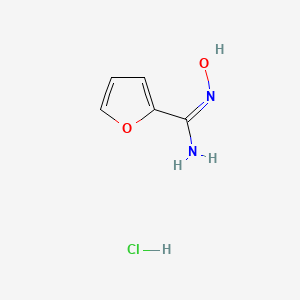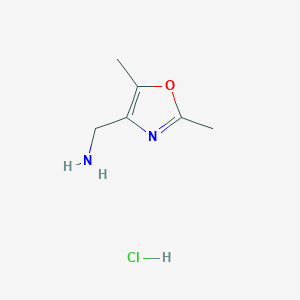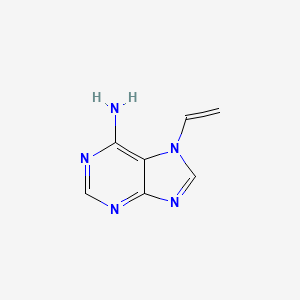
1-(Thiazol-2-yl)aziridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノチアゾール-2-カルボニトリルは、チアゾール環とアジリジン環の両方を特徴とする複素環式化合物です。チアゾール環は硫黄原子と窒素原子を含み、アジリジン環は窒素原子を含む3員環です。
製造方法
2-アミノチアゾール-2-カルボニトリルの合成は、通常、アジリジン環の形成に続いて、チアゾール部分の導入を含む。一般的な方法としては、適切な前駆体を塩基性条件下で環化する方法が挙げられます。例えば、チアゾール含有アミンと適切なエポキシドの反応により、アジリジン環が形成されます。工業的生産方法では、収率と純度を向上させるために、温度、溶媒、触媒などの反応条件を最適化することがあります。
準備方法
The synthesis of 1-(Thiazol-2-yl)aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of an appropriate precursor under basic conditions. For example, the reaction of a thiazole-containing amine with a suitable epoxide can lead to the formation of the aziridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反応の分析
2-アミノチアゾール-2-カルボニトリルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、アミンまたは他の還元された誘導体の形成につながる可能性があります。
置換: 求核置換反応はアジリジン環で起こることがあり、環の開裂と置換生成物の形成につながります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
2-アミノチアゾール-2-カルボニトリルは、いくつかの科学研究用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物の求核剤との反応性は、酵素メカニズムやタンパク質相互作用の研究に役立ちます。
産業: ポリマーやコーティングなど、特定の特性を持つ材料の製造に使用できます。
科学的研究の応用
1-(Thiazol-2-yl)aziridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
2-アミノチアゾール-2-カルボニトリルの作用機序は、アジリジン環の歪みに起因する高い反応性に関係しています。この歪みは、化合物を求核剤に対して非常に反応性にし、環開裂反応につながります。チアゾール部分はさまざまな相互作用にも参加することができ、化合物の全体的な反応性に貢献します。分子標的には、チオール含有タンパク質と酵素が含まれ、化合物がアルキル化して、それらの活性の阻害または修飾につながる可能性があります。
類似化合物との比較
類似化合物には、他のアジリジン誘導体とチアゾール含有分子が含まれます。例えば:
アジリジン-2-カルボン酸誘導体: これらの化合物はアジリジン環を共有し、求核剤に対して同様の反応性を示します。
チアゾール誘導体: チアゾール-4-カルボン酸などの化合物は、構造的特徴と医薬品化学における用途が似ています。
特性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
1-(1,3-thiazol-2-yl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H5N3S/c7-3-5-4-9(5)6-8-1-2-10-6/h1-2,5H,4H2 |
InChIキー |
MMYBKRKXGCPEML-UHFFFAOYSA-N |
正規SMILES |
C1C(N1C2=NC=CS2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)



![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)


![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)


